molecular formula C19H18N2O3 B12201853 N-(2-methoxyphenyl)-2-[(2-methylquinolin-8-yl)oxy]acetamide

N-(2-methoxyphenyl)-2-[(2-methylquinolin-8-yl)oxy]acetamide

Cat. No.: B12201853
M. Wt: 322.4 g/mol
InChI Key: YVSQDHRUQQGOHH-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-[(2-methylquinolin-8-yl)oxy]acetamide is a synthetic acetamide derivative featuring a 2-methoxyphenyl group linked via an acetamide bridge to a 2-methylquinoline moiety. This compound belongs to a broader class of phenoxy acetamides, which are studied for their diverse pharmacological activities, including anticancer, antimicrobial, and antiparasitic properties . The quinoline scaffold contributes to π-π stacking interactions in biological targets, while the methoxyphenyl group enhances solubility and modulates electronic properties .

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(2-methylquinolin-8-yl)oxyacetamide

InChI

InChI=1S/C19H18N2O3/c1-13-10-11-14-6-5-9-17(19(14)20-13)24-12-18(22)21-15-7-3-4-8-16(15)23-2/h3-11H,12H2,1-2H3,(H,21,22)

InChI Key

YVSQDHRUQQGOHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC(=O)NC3=CC=CC=C3OC)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-2-[(2-methylquinolin-8-yl)oxy]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyaniline and 2-methylquinoline-8-ol.

    Formation of Intermediate: The 2-methoxyaniline undergoes acylation with chloroacetyl chloride to form N-(2-methoxyphenyl)chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 2-methylquinoline-8-ol in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable base.

Major Products:

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[(2-methylquinolin-8-yl)oxy]acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[(2-methylquinolin-8-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Quinoline-Based Acetamides

Compound Name Structural Features Biological Activity Reference
Target Compound 2-Methylquinoline + 2-methoxyphenyl Not explicitly reported in evidence N/A
2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide 5,7-Dibromoquinoline + 2-methoxyphenyl Anticancer (structural analog)
N-Cyclohexyl-2-(8-quinolinyloxy)acetamide Quinoline + cyclohexyl group Not reported (safety data available)
N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine Benzimidazole core (not quinoline) Anti-Leishmania activity

Key Observations :

  • The 5,7-dibromoquinoline analog () shares the methoxyphenyl-acetamide backbone but incorporates bromine atoms, which likely enhance electrophilic interactions with DNA or enzymes in cancer cells .
  • N-Cyclohexyl-2-(8-quinolinyloxy)acetamide () replaces the methoxyphenyl group with a cyclohexyl moiety, reducing aromaticity but improving lipophilicity for membrane penetration .
  • The benzimidazole derivative () demonstrates that non-quinoline heterocycles can retain bioactivity, suggesting flexibility in scaffold design .

Methoxyphenyl Acetamides with Varied Substituents

Compound Name Substituents Activity Reference
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide Quinazoline sulfonyl + 4-methoxyphenyl Anticancer (IC₅₀: 1.2–3.8 µM)
N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide Quinazoline sulfonyl + 2-methoxyphenyl Anticancer (IC₅₀: 0.9–2.5 µM)
2-(8-Benzoyl-9-oxo-dihydroquinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide Dihydroquinoline + 2,4-dimethoxyphenyl Not reported (structural complexity)

Key Observations :

  • Quinazoline sulfonyl analogs () exhibit potent anticancer activity, with IC₅₀ values <3 µM. The 2-methoxyphenyl variant (compound 39) shows superior activity compared to 4-methoxyphenyl derivatives, highlighting positional isomerism’s role .

Biological Activity

N-(2-methoxyphenyl)-2-[(2-methylquinolin-8-yl)oxy]acetamide is a complex organic compound with significant potential in biological applications, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core with a methoxyphenyl group and an acetamide moiety. The structural diversity contributes to its varied biological activities:

  • Quinoline Core : Known for various pharmacological properties.
  • Methoxy Group : Enhances solubility and may influence interactions with biological targets.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through several mechanisms:

  • DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes, which can lead to apoptosis in cancer cells.
  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For instance, it demonstrated an IC50 value of 16.4 nM against specific cancer cell lines, indicating potent cytotoxicity .

The mechanisms underlying the biological activity of this compound include:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
  • Signaling Pathway Modulation : It has been observed to affect key signaling pathways involved in cell survival and proliferation, such as the NF-kB pathway .

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamideSimilar quinoline coreDifferent substitution pattern affecting reactivity
2-(5-chloroquinolin-8-yloxy)acetamideQuinoline derivativeLacks methoxy substitution; different biological profile
8-hydroxyquinoline derivativesHydroxy group instead of methoxyKnown for metal ion chelation properties

The presence of the methoxy group in this compound enhances its solubility and potentially alters interaction dynamics with biological targets compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • In Vitro Studies : In vitro experiments demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, showcasing its potential as an anticancer agent.
    • Example : A study reported an IC50 value of 16.4 nM against a specific breast cancer cell line .
  • Mechanistic Insights : Research indicated that the compound's anticancer effects are mediated by inducing apoptosis through ROS generation and modulation of survival signaling pathways .
  • Synergistic Effects : Further investigations suggested that when combined with other chemotherapeutic agents, this compound could enhance therapeutic efficacy and reduce resistance in cancer cells.

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